molecular formula C13H16FN3 B11743051 n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B11743051
M. Wt: 233.28 g/mol
InChI Key: FMFPRWZOKNSQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine is a chemical compound with the molecular formula C12H15ClFN3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-1-(2-fluoroethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-benzyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C13H16FN3/c1-11-10-17(8-7-14)16-13(11)15-9-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,15,16)

InChI Key

FMFPRWZOKNSQEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CC=C2)CCF

Origin of Product

United States

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